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(5-Chloro-2-fluorophenyl)trimethylsilane
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Overview
Description
(5-Chloro-2-fluorophenyl)trimethylsilane is an organosilicon compound with the molecular formula C9H12ClFSi and a molecular weight of 202.73 g/mol . This compound is characterized by the presence of a trimethylsilyl group attached to a 5-chloro-2-fluorophenyl ring, making it a valuable intermediate in organic synthesis and various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-fluorophenyl)trimethylsilane typically involves the reaction of 5-chloro-2-fluorophenylmagnesium bromide with trimethylchlorosilane. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-fluorophenyl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups on the phenyl ring.
Reduction Reactions: Reduction reactions can be used to modify the halogen substituents on the phenyl ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as alkoxides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction reactions can introduce or modify functional groups on the phenyl ring .
Scientific Research Applications
(5-Chloro-2-fluorophenyl)trimethylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Biology: The compound is employed in the development of bioactive molecules and as a reagent in biochemical assays.
Medicine: It serves as a building block for the synthesis of drug candidates and other therapeutic agents.
Mechanism of Action
The mechanism of action of (5-Chloro-2-fluorophenyl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group and halogen substituents. The trimethylsilyl group acts as a protecting group, allowing selective reactions to occur at other positions on the phenyl ring. The halogen substituents can undergo nucleophilic substitution, oxidation, or reduction, leading to the formation of diverse products .
Comparison with Similar Compounds
Similar Compounds
(2-Fluorophenyl)trimethylsilane: Similar in structure but lacks the chlorine substituent.
(2-Chloro-5-fluorophenyl)trimethylsilane: Similar but with different positions of the chlorine and fluorine substituents.
(4-Chloro-2-fluorophenyl)trimethylsilane: Similar but with the chlorine substituent at the 4-position.
Uniqueness
(5-Chloro-2-fluorophenyl)trimethylsilane is unique due to the specific positioning of the chlorine and fluorine substituents on the phenyl ring. This unique arrangement allows for selective reactions and the formation of specific products that may not be achievable with other similar compounds .
Biological Activity
(5-Chloro-2-fluorophenyl)trimethylsilane is an organosilicon compound characterized by a chlorinated and fluorinated phenyl group attached to a trimethylsilane moiety. Its unique molecular structure allows it to exhibit significant biological activity, particularly in the realms of organic synthesis and medicinal chemistry. This article explores its biological activity, including its interactions, applications, and relevant case studies.
The molecular formula of this compound is C10H12ClFSi. The presence of both chlorine and fluorine substituents enhances its reactivity compared to non-halogenated compounds. This reactivity makes it a valuable intermediate in organic synthesis, facilitating the formation of more complex molecules.
Biological Activity Overview
Research indicates that compounds like this compound can interact with various biological targets. Its potential applications include:
- Antibacterial Activity : The compound may serve as an intermediate in synthesizing antibiotics or antibacterial agents.
- Anticancer Properties : Preliminary studies suggest that halogenated compounds can exhibit cytotoxic effects against cancer cell lines.
- Enzyme Inhibition : The compound's structure allows it to potentially inhibit specific enzymes involved in disease processes.
Interaction Studies
Interaction studies have focused on the reactivity of this compound with nucleophiles and electrophiles. These interactions are critical for understanding its synthetic utility and potential biological interactions. Enhanced reactivity due to halogen substituents has been documented, which could lead to significant biological effects .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
Antibacterial Efficacy :
A study highlighted the potential of halogenated compounds in developing new antibacterial agents. The interactions of this compound with bacterial enzymes were explored, showing promising results against resistant strains . -
Cytotoxicity in Cancer Research :
Research has indicated that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. For instance, a structure-activity relationship (SAR) analysis revealed that modifications to the phenyl ring could enhance cytotoxicity, suggesting a pathway for developing effective anticancer drugs . -
Enzyme Targeting :
The compound's structure allows it to interact with key enzymes involved in metabolic pathways. Studies have shown that derivatives of this compound can inhibit enzymes linked to cancer progression and bacterial resistance mechanisms, making it a candidate for further drug development .
Properties
Molecular Formula |
C9H12ClFSi |
---|---|
Molecular Weight |
202.73 g/mol |
IUPAC Name |
(5-chloro-2-fluorophenyl)-trimethylsilane |
InChI |
InChI=1S/C9H12ClFSi/c1-12(2,3)9-6-7(10)4-5-8(9)11/h4-6H,1-3H3 |
InChI Key |
WKHGUWPMIWLQRM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CC(=C1)Cl)F |
Origin of Product |
United States |
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